molecular formula C5H7BrF4 B6194709 1-bromo-3,3,4,4-tetrafluoropentane CAS No. 2680537-74-8

1-bromo-3,3,4,4-tetrafluoropentane

Cat. No.: B6194709
CAS No.: 2680537-74-8
M. Wt: 223
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Description

1-Bromo-3,3,4,4-tetrafluoropentane is a halogenated aliphatic compound featuring a pentane backbone substituted with a bromine atom at position 1 and two geminal difluoro groups at positions 3 and 4. This compound serves as a critical fluorinated building block in enantioselective synthesis, particularly for dideoxy-tetrafluorinated hexoses . Its commercial availability and utility in forming perfluoroalkyl lithium intermediates (via MeLi-mediated halogen-lithium exchange) make it valuable for constructing complex fluorinated carbohydrates .

Properties

CAS No.

2680537-74-8

Molecular Formula

C5H7BrF4

Molecular Weight

223

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 1-bromo-3,3,4,4-tetrafluoropentane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 3,3,4,4-tetrafluoropentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert it into corresponding alcohols or acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-3,3,4,4-tetrafluoropentane exerts its effects involves interactions with various molecular targets. For instance, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-bromo-3,3,4,4-tetrafluoropentane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
1-Bromo-3,3,4,4-tetrafluoropentane C₅H₇BrF₄ ~230.0 (estimated) Aliphatic Br, CF₂ groups Fluorinated carbohydrate synthesis
4-Bromo-3,3,4,4-tetrafluoro-1-butene C₄H₃BrF₄ 206.97 Aliphatic Br, CF₂, C=C bond Organic synthesis building block
5-Bromo-4,4,5,5-tetrafluoropentanoic acid C₅H₅BrF₄O₂ ~248.0 (estimated) Aliphatic Br, CF₂, carboxylic acid Pharmaceutical intermediates
1-Bromo-3,4,5-trifluorobenzene C₆H₂BrF₃ 223.0 Aromatic Br, CF groups Aromatic chemistry intermediates

Spectroscopic and Physical Properties

  • NMR Data :
    • 1-Bromo-3,3,4,4-tetrafluoropentane exhibits distinct ¹⁹F NMR signals for CF₂ groups (δ ~-120 to -130 ppm) and ¹H/¹³C resonances typical of aliphatic chains .
    • Benzyloxy-substituted analogs (e.g., (3S,4R)-3,4,5-tribenzyloxy-1-bromo-1,1,2,2-tetrafluoropentane) show additional aromatic proton signals (δ ~7.3–7.5 ppm) and benzyl ether carbons (δ ~70–80 ppm) .

Key Research Findings

  • Fluorinated Building Blocks: Both 1-bromo-3,3,4,4-tetrafluoropentane and 4-bromo-3,3,4,4-tetrafluoro-1-butene are pivotal in synthesizing fluorinated sugars and alkenes, respectively, due to their compatibility with organometallic reagents .
  • Pharmacological Potential: Bromo-fluorinated carboxylic acids (e.g., 5-bromo-4,4,5,5-tetrafluoropentanoic acid) are explored as enzyme inhibitors, leveraging fluorine’s metabolic stability and bromine’s hydrophobic interactions .
  • Steric vs. Electronic Effects : In benzyloxy-substituted analogs, steric bulk from protecting groups alters reactivity pathways compared to unsubstituted bromofluoropentanes .

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